molecular formula C27H24FN3O5 B11428769 Ethyl 4-({[3-(4-fluorobenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate

Ethyl 4-({[3-(4-fluorobenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate

Cat. No.: B11428769
M. Wt: 489.5 g/mol
InChI Key: IVNLKKMFAJHCOE-UHFFFAOYSA-N
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Description

Ethyl 4-({[3-(4-fluorobenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound that belongs to the class of imidazolidinones. This compound is characterized by its unique structure, which includes a fluorobenzyl group, a phenylimidazolidinone core, and an ethyl benzoate moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({[3-(4-fluorobenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate typically involves multiple steps:

  • Formation of the Imidazolidinone Core: : The initial step involves the reaction of a suitable amine with a diketone to form the imidazolidinone ring. This reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol.

  • Introduction of the Fluorobenzyl Group: : The next step involves the introduction of the fluorobenzyl group through a nucleophilic substitution reaction. This is typically achieved by reacting the imidazolidinone intermediate with a fluorobenzyl halide in the presence of a base such as potassium carbonate.

  • Acetylation: : The acetylation of the imidazolidinone derivative is carried out using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

  • Coupling with Ethyl Benzoate: : The final step involves the coupling of the acetylated imidazolidinone with ethyl 4-aminobenzoate. This reaction is typically carried out under mild conditions using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[3-(4-fluorobenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate undergoes various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

  • Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the fluorobenzyl group.

Scientific Research Applications

Ethyl 4-({[3-(4-fluorobenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate has several scientific research applications:

  • Medicinal Chemistry: : The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activities. It is investigated for its anti-inflammatory, anticancer, and antimicrobial properties.

  • Biological Research: : The compound is used in biological assays to study its effects on various cellular processes and pathways. It is also used as a tool compound to investigate the role of specific molecular targets.

  • Industrial Applications: : The compound is explored for its potential use in the development of new materials and chemical processes. Its unique structure makes it a candidate for the synthesis of novel polymers and catalysts.

Mechanism of Action

The mechanism of action of Ethyl 4-({[3-(4-fluorobenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:

  • Inhibition of Enzymes: : The compound may inhibit specific enzymes involved in key biological processes, leading to altered cellular functions.

  • Modulation of Receptors: : The compound may interact with specific receptors on the cell surface or within the cell, leading to changes in signal transduction pathways.

  • Induction of Apoptosis: : The compound may induce programmed cell death (apoptosis) in cancer cells, contributing to its potential anticancer activity.

Comparison with Similar Compounds

Ethyl 4-({[3-(4-fluorobenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate can be compared with other similar compounds, such as:

  • Ethyl 4-({[3-(4-chlorobenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate: : This compound has a chlorobenzyl group instead of a fluorobenzyl group, which may result in different biological activities and chemical reactivity.

  • Ethyl 4-({[3-(4-methylbenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate: : This compound has a methylbenzyl group, which may affect its solubility and interaction with molecular targets.

  • Ethyl 4-({[3-(4-nitrobenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate: : This compound has a nitrobenzyl group, which may influence its redox properties and biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C27H24FN3O5

Molecular Weight

489.5 g/mol

IUPAC Name

ethyl 4-[[2-[3-[(4-fluorophenyl)methyl]-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C27H24FN3O5/c1-2-36-26(34)19-10-14-21(15-11-19)29-24(32)16-23-25(33)31(22-6-4-3-5-7-22)27(35)30(23)17-18-8-12-20(28)13-9-18/h3-15,23H,2,16-17H2,1H3,(H,29,32)

InChI Key

IVNLKKMFAJHCOE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CC3=CC=C(C=C3)F)C4=CC=CC=C4

Origin of Product

United States

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